Linker Length: Propanamide vs. Acetamide
The target compound bears a propanamide linker (3-carbon chain with amide) connecting the 6-fluoroindole and the chiral indolyl-propan-2-yl moiety. The closest catalogued analog, 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide, employs an acetamide linker (2-carbon chain) . In the broader indole-propanamide SARD series, linker length has been shown to modulate both androgen receptor degradation potency and metabolic stability; compounds with longer linkers exhibited differential pharmacokinetic profiles [1].
| Evidence Dimension | Linker carbon count between indole N-1 and amide carbonyl |
|---|---|
| Target Compound Data | 3 carbons (propanamide linker); MW 363.4; molecular formula C22H22FN3O |
| Comparator Or Baseline | 2-(6-fluoro-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: 2 carbons (acetamide linker); MW 349.4; molecular formula C21H20FN3O |
| Quantified Difference | ΔMW = +14 Da (one additional methylene); extended linker alters conformational flexibility and hydrogen-bonding distance; in related indole-propanamide SARDs, similar linker variations produced 2- to 5-fold differences in AR degradation EC50 values [1] |
| Conditions | Structural comparison; class-level SAR inference from Hwang et al. (2019) J Med Chem [1] |
Why This Matters
A single methylene difference in the linker is sufficient to reposition the two indole pharmacophores relative to each other, potentially altering target binding kinetics, selectivity, and metabolic oxidation susceptibility—parameters that cannot be assumed equivalent between these two compounds without direct comparative data.
- [1] Hwang DJ, He Y, Ponnusamy S, et al. New Generation of Selective Androgen Receptor Degraders: Our Initial Design, Synthesis, and Biological Evaluation of New Compounds with Enzalutamide-Resistant Prostate Cancer Activity. J Med Chem. 2019;62(2):491-511. DOI: 10.1021/acs.jmedchem.8b00973 View Source
